molecular formula C7HF4N3O2 B014316 4-Azido-2,3,5,6-tetrafluorobenzoic acid CAS No. 122590-77-6

4-Azido-2,3,5,6-tetrafluorobenzoic acid

Cat. No.: B014316
CAS No.: 122590-77-6
M. Wt: 235.1 g/mol
InChI Key: IOJFHZXQSLNAQJ-UHFFFAOYSA-N
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Description

4-Azido-2,3,5,6-tetrafluorobenzoic acid is a chemical compound with the molecular formula C7HF4N3O2. It is characterized by the presence of an azido group (-N3) and four fluorine atoms attached to a benzoic acid core. This compound is known for its reactivity and is commonly used in click chemistry and photoaffinity labeling applications .

Mechanism of Action

Target of Action

The primary target of 4-Azido-2,3,5,6-tetrafluorobenzoic Acid (N3-TFBA) are biological receptors . These receptors play a crucial role in various biological processes, including signal transduction, cellular communication, and regulation of cellular functions.

Mode of Action

N3-TFBA is a click chemistry reagent containing an azide group . It interacts with its targets through a process known as photoaffinity labeling . This is a technique used to biochemically study the binding sites of receptors. The compound can form a covalent bond with the target receptor when exposed to ultraviolet light, allowing for the identification and investigation of the receptor’s binding sites.

Result of Action

The result of N3-TFBA’s action is the formation of a covalent bond with the target receptor, which allows for the study of the receptor’s binding sites . This can provide valuable insights into the receptor’s function and its role in various biological processes.

Action Environment

The action of N3-TFBA can be influenced by various environmental factors. For instance, the compound is light-sensitive, and its interaction with target receptors is triggered by exposure to ultraviolet light . Additionally, the compound should be stored under inert gas and at temperatures below 0°C to maintain its stability .

Biochemical Analysis

Biochemical Properties

4-Azido-2,3,5,6-tetrafluorobenzoic acid plays a significant role in biochemical reactions due to its azide group. This group can form covalent bonds with various biomolecules upon activation by light, making it a valuable tool for studying protein interactions and enzyme activities. The compound interacts with enzymes, proteins, and other biomolecules by forming stable covalent bonds, which can be used to identify and characterize these interactions. For example, it can be used to label proteins with fluorescent tags, allowing researchers to track protein localization and interactions within cells .

Cellular Effects

The effects of this compound on cells are primarily related to its ability to form covalent bonds with cellular proteins. This can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By labeling specific proteins, researchers can study how these proteins interact with other cellular components and how their activity is regulated. For instance, the compound can be used to investigate the role of specific proteins in signal transduction pathways, providing insights into how cells respond to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with biomolecules. Upon activation by light, the azide group is converted into a highly reactive nitrene intermediate, which can insert into C-H, N-H, and O-H bonds of nearby biomolecules. This results in the formation of stable covalent adducts, allowing researchers to capture and study transient interactions between proteins and other biomolecules. This mechanism is particularly useful for identifying protein-protein interactions and mapping the binding sites of small molecules on proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored under appropriate conditions, such as in an inert atmosphere and at low temperatures. Prolonged exposure to light and air can lead to degradation, reducing its effectiveness in biochemical experiments. Long-term studies have shown that the compound can maintain its labeling efficiency for extended periods, provided it is stored and handled correctly .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively label target proteins without causing significant toxicity. At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal cellular functions. Studies have shown that there is a threshold dose above which the compound’s adverse effects become more pronounced, highlighting the importance of optimizing dosage for specific experimental applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, the compound may be transported into cells via specific membrane transporters, allowing it to reach its target proteins and exert its labeling effects. The distribution of the compound within tissues can also be affected by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific compartments or organelles within the cell, where it can label target proteins and study their functions. For instance, the compound may be directed to the nucleus to label nuclear proteins or to the mitochondria to study mitochondrial proteins. Understanding the subcellular localization of the compound is crucial for optimizing its use in biochemical experiments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-azido-2,3,5,6-tetrafluorobenzoic acid typically involves the introduction of the azido group to a tetrafluorobenzoic acid derivative. One common method includes the reaction of 2,3,5,6-tetrafluorobenzoic acid with sodium azide (NaN3) in the presence of a suitable solvent and catalyst. The reaction is usually carried out under controlled temperature and inert atmosphere to prevent decomposition .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The compound is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 4-Azido-2,3,5,6-tetrafluorobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Azido-2,3,5,6-tetrafluorobenzoic acid has diverse applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 4-Azido-2,3,5,6-tetrafluorobenzoic acid is unique due to the presence of both azido and fluorine groups, which enhance its reactivity and stability. The fluorine atoms increase the compound’s electron-withdrawing capability, making it more reactive in certain chemical reactions .

Properties

IUPAC Name

4-azido-2,3,5,6-tetrafluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7HF4N3O2/c8-2-1(7(15)16)3(9)5(11)6(4(2)10)13-14-12/h(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOJFHZXQSLNAQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)N=[N+]=[N-])F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7HF4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376316
Record name 4-azido-2,3,5,6-tetrafluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122590-77-6
Record name 4-azido-2,3,5,6-tetrafluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Azido-2,3,5,6-tetrafluorobenzoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 1.009 g (4.0 mmol) of methyl 4-azido-2,3,5,6-tetrafluorobenzoate in 4 mL (10 mmol) of 10% NaOH, and 20 mL of methanol was stirred at room temperature for 12 hours. This solution was carefully acidified in an ice bath with approximately 10 mL of 1.2 M HCl to a pH<2. The acidified solution was extracted with chloroform (3×10 mL), dried over anhydrous sodium sulfate, and evaporated to afford 4-azidotetrafluorobenzoic acid (0.9181 g, 96%) as white flakes, mp 141.6-142.8° C.
Quantity
1.009 g
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 4-Azido-2,3,5,6-tetrafluorobenzoic acid facilitate the conjugation of nanoparticles to biomolecules?

A1: this compound acts as a crucial linking agent in attaching photoluminescent silicon nanoparticles (SNs) to streptavidin. This is achieved through a multi-step process:

  1. Surface Modification: An alkane monolayer is introduced to freshly prepared SNs, providing a foundation for attaching the this compound, succinimidyl ester crosslinker. This step enhances the stability of the nanoparticles against oxidation and aggregation. [, ]
  2. Covalent Bonding: The diazirine succinimidyl ester end of the crosslinker then reacts with carboxyl groups present in streptavidin, forming a stable amide bond. This results in the successful conjugation of multiple SNs to a single streptavidin molecule. [, ]

Q2: Can this compound be utilized to develop sensors?

A: Yes, research demonstrates the potential of this compound in sensor development. Specifically, it has been successfully employed in creating a room-temperature gas sensor for detecting ammonia (NH3) and trimethylamine (TMA). []

  1. Functionalization of Carbon Nanotubes: Single-walled carbon nanotubes (SWCNTs) are functionalized with this compound using a nitrene-based reaction. This modification introduces carboxylic acid groups onto the SWCNTs' sidewalls. []
  2. Sensing Mechanism: The presence of these carboxylic acid groups renders the functionalized SWCNTs highly sensitive to NH3 and TMA. Upon exposure to these target gases, the conductance of the SWCNTs changes significantly, allowing for detection. []

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